2-Bromo-5,12-dihydrotetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,12-dihydrotetracene is a brominated derivative of tetracene, an organic compound belonging to the acene family. Acenes are polycyclic aromatic hydrocarbons composed of linearly fused benzene rings. Tetracene, specifically, consists of four linearly fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,12-dihydrotetracene typically involves the bromination of tetracene. One common method is the bromination of tetracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,12-dihydrotetracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted tetracene derivatives can be formed.
Coupling Products: Complex polycyclic aromatic hydrocarbons with extended conjugation can be synthesized through coupling reactions.
Scientific Research Applications
2-Bromo-5,12-dihydrotetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: The compound is studied for its potential use in photovoltaic cells and other optoelectronic devices due to its unique electronic properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,12-dihydrotetracene in its applications primarily involves its electronic properties. The bromine atom influences the electronic distribution within the tetracene framework, affecting its conductivity and reactivity. In organic electronics, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its performance in devices like OFETs and OLEDs .
Comparison with Similar Compounds
Tetracene: The parent compound without the bromine substitution.
Pentacene: A higher acene with five linearly fused benzene rings.
Anthracene: A lower acene with three linearly fused benzene rings.
Comparison:
Properties
CAS No. |
917574-01-7 |
---|---|
Molecular Formula |
C18H13Br |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2-bromo-5,12-dihydrotetracene |
InChI |
InChI=1S/C18H13Br/c19-18-6-5-14-9-15-7-12-3-1-2-4-13(12)8-16(15)10-17(14)11-18/h1-8,11H,9-10H2 |
InChI Key |
VCZOGKXIRNIUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=CC4=CC=CC=C4C=C31)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.